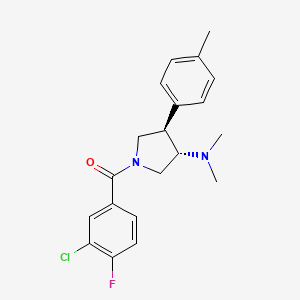

![molecular formula C14H10ClN3O B5571963 2-氯-N-[4-(氰基甲基)苯基]烟酰胺](/img/structure/B5571963.png)

2-氯-N-[4-(氰基甲基)苯基]烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Nicotinamide derivatives, including those with chloro and cyano groups, are synthesized through various chemical pathways. For instance, the synthesis of related compounds often involves steps such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with modifications depending on specific functional groups desired in the final product (Zuo, 2010). These methodologies suggest potential approaches for synthesizing 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, leveraging the reactivity of nicotinamide as a precursor.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by their ability to form hydrogen bonds and engage in π-π interactions, contributing to their stability and reactivity. Studies on similar compounds show that hydrogen bonding, such as O—H⋯N and N—H⋯O interactions, plays a crucial role in their crystal structure (Bairagi et al., 2019). Such insights can inform the molecular structure analysis of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide, highlighting the importance of non-covalent interactions in determining its structural configuration.

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, reflecting their chemical properties. For example, reactions involving radical cyanomethylation/arylation with acetonitrile indicate the versatility of these compounds in synthetic chemistry, facilitating the functionalization of aromatic systems (Pan et al., 2015). Such reactions are pertinent to understanding the reactivity of the cyano and chloro groups in 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and melting points, are influenced by their molecular structure. For example, the formation of cocrystals with other molecules can alter their solubility and thermal stability, as observed in pharmaceutical co-crystals involving nicotinamide (Lemmerer et al., 2010). These properties are crucial for the practical application and handling of 2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide.

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity and interaction with other compounds, are defined by their functional groups. The presence of a chloro group, for example, can significantly impact the compound's reactivity towards nucleophilic substitution reactions, whereas the cyano group facilitates reactions like cyanomethylation. The interaction of nicotinamide with parabens to affect solubility and permeation properties also illustrates the compound's ability to modify the chemical behavior of other molecules (Nicoli et al., 2008).

科学研究应用

对药物代谢的抑制作用

烟酰胺衍生物已被研究其对肝微粒体药物代谢的抑制作用。这些化合物通过其他物质改变表观抑制机制,显示了药物相互作用的复杂性和烟酰胺影响药物代谢途径的潜力 (Sasame & Gillette, 1970).

细胞能量代谢和细胞保护

烟酰胺在细胞能量代谢中起着至关重要的作用,影响正常生理并影响氧化应激。它调节与细胞存活和死亡相关的多种途径,使其成为免疫系统功能障碍、糖尿病和衰老相关疾病等情况下的强大细胞保护剂 (Maiese et al., 2009).

除草活性

对源自烟酸的 N-(芳氧甲基)-2-氯烟酰胺的研究表明对某些植物物种具有优异的除草活性。这些发现突出了基于烟酰胺衍生物开发新型除草剂的潜力 (Yu et al., 2021).

皮肤病学应用

烟酰胺已被广泛研究其在皮肤病学中的应用,包括其在非黑色素瘤癌症预防、大疱性疾病和寻常痤疮中的应用。它在皮肤健康中的作用突出了烟酰胺衍生物在医学应用中的多功能性 (Forbat et al., 2017).

超分子化学

烟酰胺用于超分子化学中构建氢键网络,展示了其在复杂分子结构设计中的效用。这对于材料科学和药物制剂具有影响 (Halaška et al., 2013).

分子结构和药理潜力

对烟酰胺衍生物的分子结构和药理潜力的研究,例如它们作为细胞凋亡诱导剂和激酶抑制剂的用途,进一步说明了这些化合物在治疗开发中的广泛适用性 (Cai et al., 2003).

属性

IUPAC Name |

2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-13-12(2-1-9-17-13)14(19)18-11-5-3-10(4-6-11)7-8-16/h1-6,9H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOXRVDFKMBONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(cyanomethyl)phenyl]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)